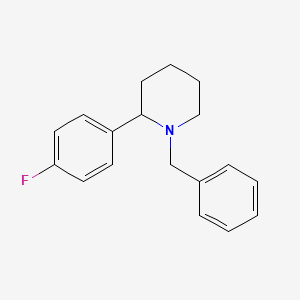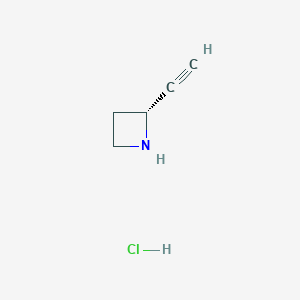
(R)-2-Ethynylazetidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Ethynylazetidinehydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of azetidine, a four-membered nitrogen-containing ring, with an ethynyl group attached to the second carbon atom. The hydrochloride salt form enhances its stability and solubility, making it suitable for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethynylazetidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable azetidine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-2-Ethynylazetidinehydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: ®-2-Ethynylazetidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated azetidine derivatives.
科学研究应用
®-2-Ethynylazetidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-2-Ethynylazetidinehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological or chemical effects.
相似化合物的比较
(S)-2-Ethynylazetidinehydrochloride: The enantiomer of ®-2-Ethynylazetidinehydrochloride with similar chemical properties but different biological activity.
2-Ethynylpyrrolidinehydrochloride: A five-membered ring analog with different reactivity and applications.
2-Ethynylpiperidinehydrochloride: A six-membered ring analog with distinct chemical and biological properties.
Uniqueness: ®-2-Ethynylazetidinehydrochloride is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Its enantiomeric purity also plays a crucial role in its biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C5H8ClN |
|---|---|
分子量 |
117.58 g/mol |
IUPAC 名称 |
(2R)-2-ethynylazetidine;hydrochloride |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-4-6-5;/h1,5-6H,3-4H2;1H/t5-;/m0./s1 |
InChI 键 |
HSUQISAQVNWGLF-JEDNCBNOSA-N |
手性 SMILES |
C#C[C@H]1CCN1.Cl |
规范 SMILES |
C#CC1CCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


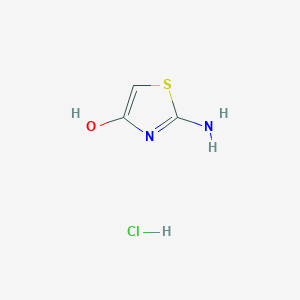
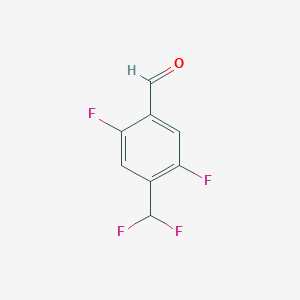
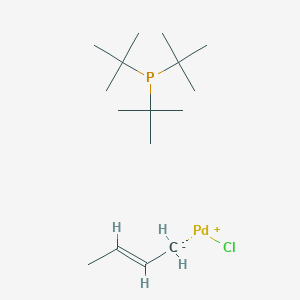
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
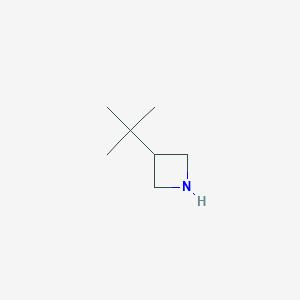
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
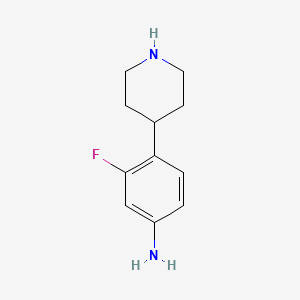
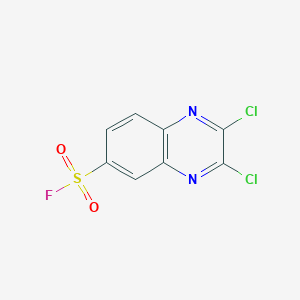
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
